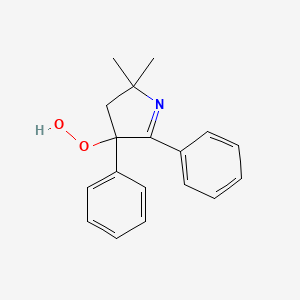
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrrole ring, which is a five-membered ring containing one nitrogen atom The compound is characterized by the presence of two methyl groups and two phenyl groups attached to the pyrrole ring, along with a peroxol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the condensation of a diketone with an amine, followed by cyclization and oxidation steps to introduce the peroxol group. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for larger volumes, ensuring consistent quality, and implementing safety measures for handling reactive intermediates and products. The use of continuous flow reactors and automated systems can enhance efficiency and reproducibility in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol can undergo various chemical reactions, including:
Oxidation: The peroxol group can participate in oxidation reactions, potentially forming more oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The phenyl and methyl groups can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield more highly oxidized pyrrole derivatives, while reduction could produce partially or fully reduced compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Scientific Research Applications
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Medicine: Potential therapeutic applications include its use as a precursor for developing new pharmaceuticals with specific biological activities.
Industry: The compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.
Mechanism of Action
The mechanism of action of 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol involves its interaction with molecular targets through its functional groups. The peroxol group can participate in redox reactions, affecting cellular processes and signaling pathways. The phenyl and methyl groups contribute to the compound’s overall stability and reactivity, influencing its interactions with enzymes, receptors, and other biomolecules.
Comparison with Similar Compounds
Similar Compounds
2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole: Lacks the peroxol group, resulting in different chemical properties and reactivity.
4,5-Diphenyl-2H-pyrrole: A simpler structure without the dimethyl and peroxol groups, leading to distinct applications and behavior.
2,2-Dimethyl-3,4-dihydro-2H-pyrrole-4-peroxol:
Uniqueness
The presence of both phenyl and peroxol groups in 2,2-Dimethyl-4,5-diphenyl-3,4-dihydro-2H-pyrrole-4-peroxol makes it unique among similar compounds. This combination of functional groups imparts specific chemical properties, such as enhanced stability, reactivity, and potential for diverse applications in various fields.
Properties
CAS No. |
78371-23-0 |
|---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
4-hydroperoxy-2,2-dimethyl-4,5-diphenyl-3H-pyrrole |
InChI |
InChI=1S/C18H19NO2/c1-17(2)13-18(21-20,15-11-7-4-8-12-15)16(19-17)14-9-5-3-6-10-14/h3-12,20H,13H2,1-2H3 |
InChI Key |
ADKCBCPGLBJSAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(C(=N1)C2=CC=CC=C2)(C3=CC=CC=C3)OO)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


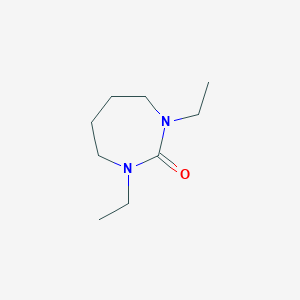
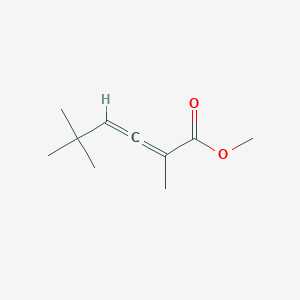
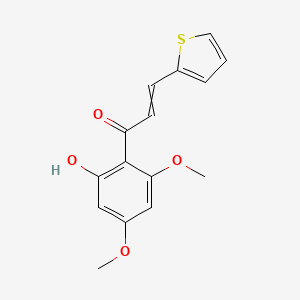
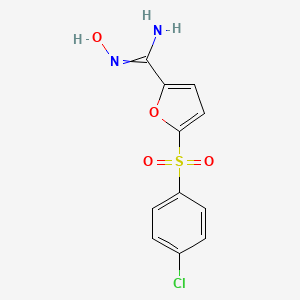
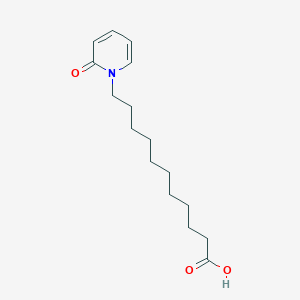

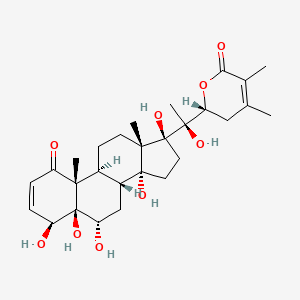
![1-[(4-Methoxyphenyl)methyl]-4,6-diphenylpyridine-2-thione](/img/structure/B14450104.png)

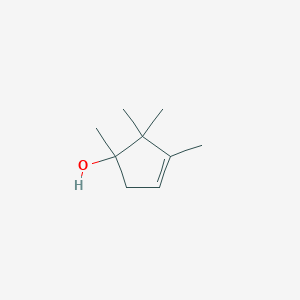
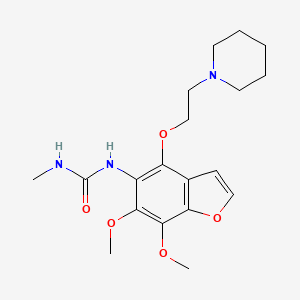
acetate](/img/structure/B14450130.png)

![1,3,7-Triphenyl-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14450143.png)
